

A Comparative Analysis of Triisononanoin and Caprylic/Capric Triglyceride in Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025



In the realm of dermatological and cosmetic formulations, the choice of vehicle plays a pivotal role in the efficacy of active ingredients. Among the myriad of emollients and penetration enhancers, **triisononanoin** and caprylic/capric triglyceride are frequently utilized. This guide provides an objective comparison of their performance in skin permeation, supported by their physicochemical properties and established experimental methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of these triglycerides is essential to comprehend their interaction with the skin barrier.



Property	Triisononanoin	Caprylic/Capric Triglyceride
INCI Name	Triisononanoin	Caprylic/Capric Triglyceride
Chemical Composition	Triester of glycerin and isononanoic acid (a branched-chain fatty acid).[1]	Mixed triester of glycerin with caprylic (C8) and capric (C10) fatty acids.[2]
Source	Synthetic.[3]	Typically derived from coconut or palm kernel oil.[2]
Molecular Weight	Approximately 512.8 g/mol .[4]	Variable, depending on the specific fatty acid composition.
Lipophilicity (XLogP3-AA)	8.9 (highly lipophilic).[4]	Generally considered lipophilic.
Primary Functions in Cosmetics	Skin conditioning, viscosity controlling.[1][3][5][6]	Emollient, skin-replenishing, penetration enhancer, thickener.[7]

Performance in Skin Permeation: A Comparative Overview

Direct comparative studies with quantitative data on the skin permeation enhancement of **triisononanoin** versus caprylic/capric triglyceride are not readily available in published literature. However, a qualitative comparison can be drawn based on their known properties and functions in cosmetic and pharmaceutical formulations.

Triisononanoin:

Primarily recognized for its role as a skin conditioning agent and a viscosity controller, **triisononanoin** forms a smooth, non-greasy film on the skin.[1] Its high molecular weight and significant lipophilicity suggest that it likely functions as an occlusive agent.[4][8] By forming a barrier on the skin's surface, it can help to reduce transepidermal water loss (TEWL), thereby hydrating the stratum corneum. This hydration effect can, in turn, facilitate the permeation of



other active ingredients. Its branched-chain fatty acid structure may also influence its interaction with the lipid matrix of the stratum corneum.[1]

Caprylic/Capric Triglyceride:

This mixed triester is well-established as an effective emollient and skin-replenishing ingredient.[7] Its composition of medium-chain fatty acids (caprylic and capric acids) is thought to be key to its skin permeation enhancing effects.[9] Caprylic/capric triglyceride is believed to act as a carrier for other active substances, improving their solubility and partitioning into the skin.[2] It forms a protective layer that helps to prevent moisture loss, similar to an occlusive agent, which can enhance the penetration of other compounds.[7][10][11] Due to its smaller molecular size compared to long-chain triglycerides, it can penetrate the upper layers of the stratum corneum more readily, potentially disrupting the lipid structure to a degree that allows for the passage of other molecules.

Mechanism of Action in Skin Permeation

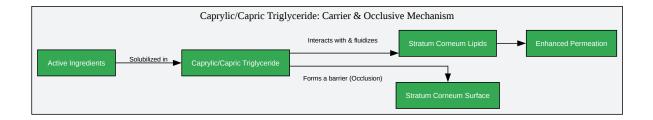
The following diagrams illustrate the proposed mechanisms by which these two ingredients may influence skin permeation.



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Proposed occlusive mechanism of **Triisononanoin**.





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Proposed carrier and occlusive mechanism of Caprylic/Capric Triglyceride.

Experimental Protocols for In Vitro Skin Permeation Studies

To quantitatively assess and compare the skin permeation effects of **triisononanoin** and caprylic/capric triglyceride, a standardized in vitro permeation test (IVPT) using Franz diffusion cells is the gold-standard methodology.

Objective: To determine the flux and permeability coefficient of a model active pharmaceutical ingredient (API) from formulations containing either **triisononanoin** or caprylic/capric triglyceride as the vehicle.

Materials and Methods:

- Skin Membrane Preparation:
 - Excised human or porcine skin is commonly used. The skin is dermatomed to a thickness of approximately 500 μm to isolate the epidermis and a portion of the dermis.
 - The integrity of the skin barrier is assessed by measuring its electrical resistance or transepidermal water loss (TEWL).
- Franz Diffusion Cell Setup:



- The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32 ± 1°C to mimic skin surface temperature. The solution is continuously stirred.

Formulation Application:

 A finite dose (e.g., 5-10 mg/cm²) of the test formulation (API in triisononanoin or caprylic/capric triglyceride) is applied to the surface of the stratum corneum in the donor chamber.

Sampling:

 At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed receptor solution.

Sample Analysis:

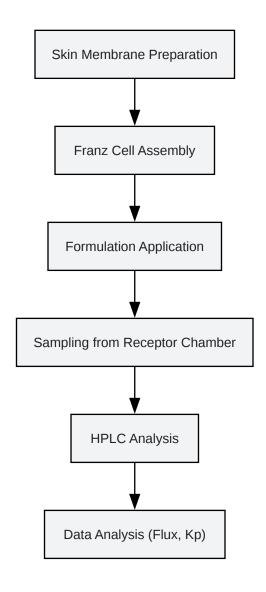
 The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Analysis:

- The cumulative amount of API permeated per unit area is plotted against time.
- The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
- The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor vehicle.

The following diagram illustrates the typical workflow for such an experiment.





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Workflow for an in vitro skin permeation study.

Conclusion

While both **triisononanoin** and caprylic/capric triglyceride are valuable ingredients in topical formulations, their primary roles and mechanisms in influencing skin permeation appear to differ based on their physicochemical properties. **Triisononanoin**, with its high molecular weight and lipophilicity, likely acts predominantly as an occlusive agent, enhancing permeation through skin hydration. In contrast, caprylic/capric triglyceride, with its medium-chain fatty acid composition, is believed to function as both an occlusive agent and a carrier, potentially interacting with the stratum corneum lipids to a greater extent to facilitate drug delivery.



For researchers and drug development professionals, the choice between these two excipients will depend on the specific requirements of the formulation, the properties of the active ingredient, and the desired delivery profile. To obtain a definitive quantitative comparison, a head-to-head in vitro permeation study following the outlined protocol is recommended.

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